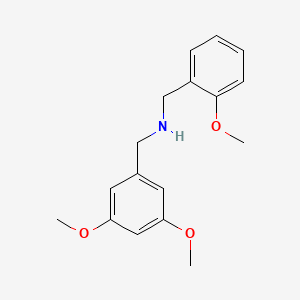![molecular formula C16H15N3O B5684432 (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5684432.png)
(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine, also known as MPO, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MPO is a member of the oxadiazole family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In recent years, (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been extensively studied for its potential application in cancer therapy. Studies have shown that (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine can induce apoptosis in cancer cells by activating the mitochondrial pathway. (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has also been found to inhibit the growth and metastasis of cancer cells in animal models.
Wirkmechanismus
The mechanism of action of (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine involves the inhibition of various enzymes and signaling pathways in cells. (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine also inhibits the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. The inhibition of these enzymes and pathways leads to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects
(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been found to exhibit both biochemical and physiological effects. Biochemically, (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been shown to inhibit the activity of various enzymes and signaling pathways in cells, as discussed earlier. Physiologically, (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been found to induce apoptosis in cancer cells and suppress inflammation. (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has also been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in lab experiments is its relatively simple synthesis method. (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine is also stable and can be stored for extended periods without significant degradation. However, one of the limitations of using (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine is its low solubility in water, which can make it challenging to use in certain experiments. (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine. One area of interest is the development of (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine derivatives with improved solubility and potency. Another area of interest is the investigation of the potential of (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in combination therapy with other cancer drugs. Additionally, the use of (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in the treatment of other diseases, such as neurodegenerative disorders, is an area of potential future research.
Synthesemethoden
The synthesis of (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine involves the reaction between 4-methylbenzylamine and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine. The synthesis method of (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine is relatively simple and can be carried out in a few steps with moderate yields.
Eigenschaften
IUPAC Name |
4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-7-9-14(10-8-12)17-11-15-18-16(19-20-15)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMXFVGWOCGAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5684356.png)
![N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684359.png)
![2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5684372.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B5684373.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5684381.png)



![5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5684419.png)
![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)

![N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684442.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5684447.png)
![N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)